
4-Fluorophenylacetonitrile
Overview
Description
4-Fluorophenylacetonitrile (CAS 459-22-3) is an aromatic nitrile with the molecular formula C₈H₆FN and a molecular weight of 135.14 g/mol. It is a colorless to pale yellow liquid with a boiling point of 119–120°C at 18 mmHg and a density of 1.126 g/mL at 25°C . The compound is synthesized via the reaction of p-fluorobenzoyl chloride with hydrocyanic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Chlorination Method: One of the traditional methods for synthesizing 4-Fluorophenylacetonitrile involves the chlorination of p-fluorobenzyl chloride using thionyl chloride as a solvent.
Alternative Methods: Other methods may involve the use of different reagents and solvents to achieve the desired product, but the chlorination method remains one of the most common due to its efficiency.
Industrial Production Methods:
- Industrial production of this compound often involves large-scale chlorination processes, ensuring high yield and purity. The reaction conditions are optimized to maintain the integrity of the fluorine substitution and to minimize by-products .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 4-Fluorophenylacetonitrile can undergo oxidation reactions to form 4-Fluorophenylacetic acid.
Reduction: The compound can also be reduced under specific conditions to yield various derivatives, depending on the reagents used.
Substitution: Nucleophilic substitution reactions can occur, where the nitrile group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like sodium hydroxide or other strong bases can facilitate nucleophilic substitution reactions.
Major Products:
Oxidation: 4-Fluorophenylacetic acid.
Reduction: Various reduced derivatives depending on the specific conditions.
Substitution: Products with different functional groups replacing the nitrile group.
Scientific Research Applications
Organic Synthesis
4-Fluorophenylacetonitrile serves as an essential building block in organic synthesis. It is utilized in the synthesis of various derivatives, particularly in the development of novel pharmacological agents.
Key Syntheses:
- Antihypertensive Agents : Research has shown that derivatives of this compound can lead to the synthesis of 1-alkyl-N-[2-ethyl-2-(4-fluorophenyl)butyl]piperidine-4-carboxamide derivatives. These compounds have been evaluated for their inhibitory activity against T-type calcium channels, revealing structure-activity relationships that are crucial for developing new antihypertensive medications .
Biotransformation Studies
The compound has also been studied for its biotransformation capabilities. Marine fungi, such as those from the genera Aspergillus and Penicillium, have been shown to catalyze the conversion of phenylacetonitrile to 2-hydroxyphenylacetic acid, indicating its potential use in biotechnological applications .
Biotransformation Insights:
- Microbial Catalysis : In a study focusing on marine biotechnology, specific strains of fungi were cultured with phenylacetonitrile, resulting in quantitative biotransformation to 2-hydroxyphenylacetic acid. This process highlights the compound's utility in environmental and industrial biotechnology .
Pharmacological Research
This compound and its derivatives have been investigated for their pharmacological properties. The compound's structure allows it to interact with biological targets effectively.
Pharmacological Applications:
- Calcium Channel Inhibitors : The synthesized derivatives have demonstrated significant inhibitory effects on T-type calcium channels, which are implicated in various cardiovascular diseases. The structure-activity relationship studies indicate that modifications at specific positions can enhance efficacy .
Safety Data Highlights:
- Toxicity : Classified as harmful if swallowed or inhaled, and causes skin and eye irritation. Appropriate safety measures should be taken when handling this compound .
Summary Table of Applications
Mechanism of Action
Biotransformation:
- 4-Fluorophenylacetonitrile undergoes biotransformation to 4-Fluorophenylacetic acid by marine fungi such as Aspergillus sydowii .
Molecular Targets and Pathways:
- The exact molecular targets and pathways can vary depending on the specific derivative of this compound being studied. its transformation products often interact with various biological pathways, contributing to their observed biological activities .
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares 4-fluorophenylacetonitrile with its structural analogs:
Key Observations :
- Positional Isomerism : The meta-fluoro isomer (3-fluorophenylacetonitrile ) exhibits a lower boiling point and higher density than the para-fluoro analog, likely due to differences in molecular dipole moments and packing efficiency .
- Fluorine vs. Methyl Substituents : Methyl groups (e.g., in methylphenylacetonitrile) increase steric bulk but reduce polarity compared to fluorine, impacting solubility and reactivity .
Biological Activity
4-Fluorophenylacetonitrile (CAS Number: 459-22-3) is a compound that has garnered attention in various fields, particularly in medicinal chemistry and environmental science. This article explores its biological activity, including its mechanisms, applications, and relevant case studies.
Chemical Structure and Properties
This compound is an aromatic nitrile characterized by a phenyl group substituted with a fluorine atom at the para position relative to the acetonitrile functional group. This unique structure influences its reactivity and interaction with biological systems.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The presence of the fluorine atom enhances the compound's lipophilicity, which can improve its cellular uptake and binding affinity to biological targets.
Enzyme Interactions
Research indicates that this compound can serve as a substrate or inhibitor for various enzymes. For example, it has been used in studies examining its inhibitory effects on T-type calcium channels, which are implicated in numerous physiological processes including muscle contraction and neurotransmitter release .
Case Studies and Research Findings
- Antihypertensive Activity :
- Biotransformation Studies :
- Synthetic Applications :
Comparative Analysis of Biological Activity
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 4-Fluorophenylacetonitrile, and how can purity be validated?
- Methodological Answer : The compound is commonly synthesized via nucleophilic substitution of 4-fluorobenzyl halides with cyanide sources (e.g., KCN or NaCN) under controlled conditions . Purification involves distillation or recrystallization, with purity validated using gas chromatography–mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy. Ensure characterization aligns with IUPAC guidelines for nitriles, including peak assignments for the fluorophenyl group (δ ~7.2–7.4 ppm in ¹H NMR) and nitrile stretching (~2240 cm⁻¹ in FTIR) .
Q. How should researchers handle and store this compound to ensure stability during experiments?
- Methodological Answer : Store in airtight, amber glass containers at 2–8°C under inert gas (argon/nitrogen) to prevent hydrolysis of the nitrile group. Conduct periodic stability tests via HPLC to monitor degradation products (e.g., 4-fluorophenylacetic acid). Safety protocols mandate using fume hoods, nitrile gloves, and eye protection due to its toxicity and potential respiratory irritation .
Q. What spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?
- Methodological Answer : Use ¹H/¹³C NMR to confirm aromatic proton environments and nitrile carbon signals. In ¹³C NMR, the nitrile carbon typically appears at ~115–120 ppm. Pair with high-resolution mass spectrometry (HRMS) to validate molecular ion peaks (theoretical m/z for C₈H₆FN: 135.045 g/mol). Cross-reference spectral libraries (e.g., PubChem) to resolve ambiguities .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to maximize yield in fluorophenylacetonitrile derivatives?
- Methodological Answer : Employ Design of Experiments (DoE) to test variables: temperature (80–120°C), solvent polarity (DMF vs. acetonitrile), and catalyst loading (e.g., phase-transfer catalysts). Use response surface methodology to model interactions. For reproducibility, document raw data (e.g., yield vs. time curves) in appendices, adhering to journal guidelines for supplemental materials .
Q. What strategies resolve contradictory data in fluorophenylacetonitrile reaction mechanisms (e.g., competing SN1 vs. SN2 pathways)?
- Methodological Answer : Perform kinetic isotope effect (KIE) studies or stereochemical analysis (if applicable). For example, monitor racemization in chiral intermediates using polarimetry. Compare computational simulations (DFT) with experimental activation parameters to distinguish mechanisms .
Q. How should researchers design assays to evaluate the biological activity of this compound derivatives?
- Methodological Answer : Prioritize in silico docking studies to identify potential targets (e.g., enzymes with nitrile-binding pockets). Validate via in vitro assays (IC₅₀ determination) using dose-response curves. Include controls for nonspecific binding (e.g., bovine serum albumin) and statistical validation (ANOVA with post-hoc tests) .
Q. What analytical approaches quantify trace impurities in this compound batches, and how are limits established?
- Methodological Answer : Use LC-MS/MS with a hydrophilic interaction chromatography (HILIC) column to separate polar degradation products. Establish limits based on ICH Q3A guidelines, setting thresholds for genotoxic impurities (e.g., ≤1 ppm for cyanide derivatives) .
Q. Data Analysis & Reproducibility
Q. How can researchers ensure reproducibility in fluorophenylacetonitrile synthesis across labs?
- Methodological Answer : Publish detailed protocols with exact equipment models (e.g., rotary evaporator pressure settings) and raw data in open-access repositories (e.g., Zenodo). Use standardized reference materials (e.g., NIST-traceable reagents) and inter-lab validation studies .
Q. What statistical methods are appropriate for analyzing variability in fluorophenylacetonitrile thermal stability studies?
- Methodological Answer : Apply Weibull analysis to model degradation kinetics under accelerated conditions (40–60°C). Report 95% confidence intervals for activation energy (Eₐ) calculations. Use Grubbs’ test to identify outliers in replicate DSC measurements .
Q. Safety & Compliance
Q. How should researchers mitigate risks when scaling up fluorophenylacetonitrile reactions?
Properties
IUPAC Name |
2-(4-fluorophenyl)acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FN/c9-8-3-1-7(2-4-8)5-6-10/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHQBLYITVCBGTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8060030 | |
Record name | Benzeneacetonitrile, 4-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8060030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
459-22-3 | |
Record name | 4-Fluorobenzeneacetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=459-22-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 4-Fluorophenylacetonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000459223 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Fluorophenylacetonitrile | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60739 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzeneacetonitrile, 4-fluoro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzeneacetonitrile, 4-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8060030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-fluorophenylacetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.625 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4-FLUOROPHENYLACETONITRILE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/554W6Z2TV5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
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